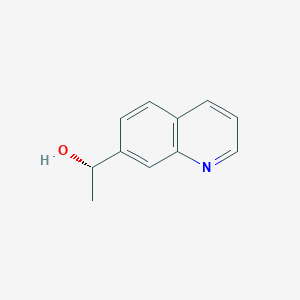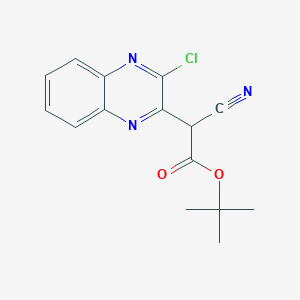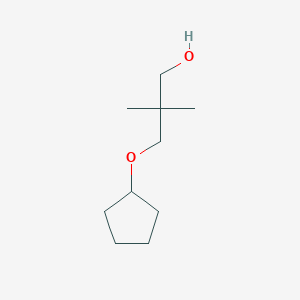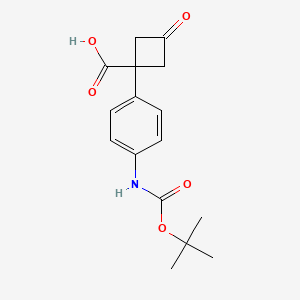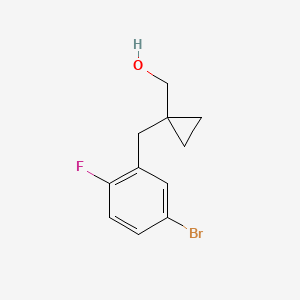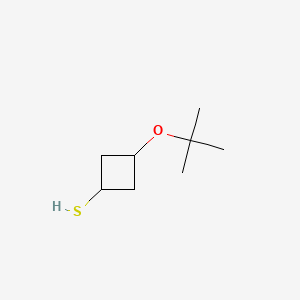
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol is an organic compound characterized by a cyclobutane ring substituted with a tert-butoxy group and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutane derivative with tert-butyl alcohol and a thiol reagent. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol involves its interaction with molecular targets through its thiol and tert-butoxy groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-amine: Contains an amine group instead of a thiol group.
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-carboxylic acid: Features a carboxylic acid group in place of the thiol group.
Uniqueness
(1r,3r)-3-(Tert-butoxy)cyclobutane-1-thiol is unique due to the presence of both a thiol and a tert-butoxy group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H16OS |
|---|---|
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-thiol |
InChI |
InChI=1S/C8H16OS/c1-8(2,3)9-6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3 |
Clave InChI |
LQEDXPFREGVZIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1CC(C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



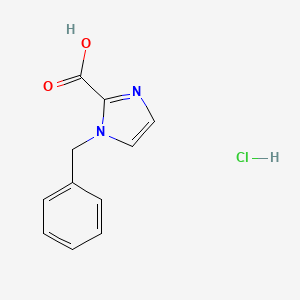

![1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
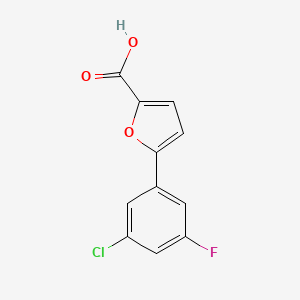
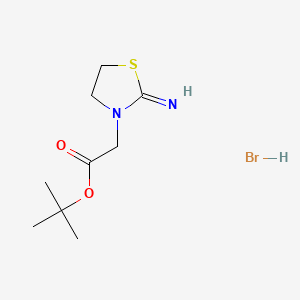
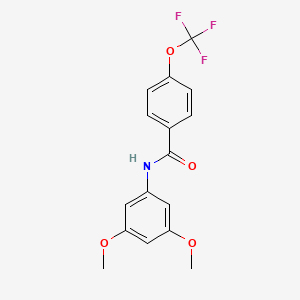
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B13581369.png)
